3-(Bromoacetyl)-2,6-dimethyl-4H-1-benzopyran-4-one
CAS No.: 117134-82-4
Cat. No.: VC15889222
Molecular Formula: C13H11BrO3
Molecular Weight: 295.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117134-82-4 |
|---|---|
| Molecular Formula | C13H11BrO3 |
| Molecular Weight | 295.13 g/mol |
| IUPAC Name | 3-(2-bromoacetyl)-2,6-dimethylchromen-4-one |
| Standard InChI | InChI=1S/C13H11BrO3/c1-7-3-4-11-9(5-7)13(16)12(8(2)17-11)10(15)6-14/h3-5H,6H2,1-2H3 |
| Standard InChI Key | GALPEPYVIVZVSG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=C(C2=O)C(=O)CBr)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
3-(Bromoacetyl)-2,6-dimethyl-4H-1-benzopyran-4-one (C₁₃H₁₁BrO₃) features a benzopyran-4-one core substituted with a bromoacetyl moiety at position 3 and methyl groups at positions 2 and 6. The IUPAC name—3-(2-bromoacetyl)-2,6-dimethylchromen-4-one—reflects its systematic orientation of functional groups. X-ray crystallographic studies of related brominated chromones, such as 2-(4-bromophenyl)-6-methyl-4H-1-benzopyran-4-one, reveal planar molecular geometries stabilized by π-π stacking and hydrogen bonding, suggesting similar structural behavior in this compound .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁BrO₃ |
| Molecular Weight | 295.13 g/mol |
| IUPAC Name | 3-(2-bromoacetyl)-2,6-dimethylchromen-4-one |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=C(C2=O)C(=O)CBr)C |
| Topological Polar Surface | 46.5 Ų |
| Hydrogen Bond Acceptors | 3 |
Data derived from spectral analysis and computational modeling indicate a planar benzopyran ring system with slight deviations due to steric interactions between the bromoacetyl and methyl groups . The bromine atom introduces significant electronic effects, increasing electrophilicity at the acetyl carbonyl carbon and enhancing susceptibility to nucleophilic attack.
Spectroscopic Profiling
Nuclear magnetic resonance (NMR) spectra for analogous chromones provide insight into expected signals. For example, the title compound’s ¹H NMR would likely display:
-
A singlet at δ 2.3–2.6 ppm for the C2 and C6 methyl protons
-
A doublet of doublets near δ 6.8–7.5 ppm for aromatic protons at positions 5 and 7
-
A characteristic carbonyl signal at δ 170–175 ppm in ¹³C NMR for the chromone-4-one moiety
Mass spectrometry (MS) would show a molecular ion peak at m/z 294/296 ([M]⁺, Br isotope pattern) and fragmentation patterns consistent with loss of Br (Δ m/z 79/81) and sequential cleavage of the acetyl group.
Synthetic Routes and Optimization
Core Chromone Synthesis
The benzopyran-4-one scaffold is typically synthesized via Kostanecki-Robinson cyclization, where substituted phenols react with β-keto esters under acidic conditions. For 2,6-dimethylchromone derivatives, para-cresol derivatives serve as starting materials. In a representative procedure, 2,6-dimethylphenol reacts with diketene or acetoacetate in the presence of BF₃·Et₂O to form the chromone core .
Bromoacetylation Strategies
Introducing the bromoacetyl group at position 3 requires careful regioselective control. Friedel-Crafts acylation using bromoacetyl chloride in anhydrous dichloromethane with AlCl₃ as a catalyst has been employed for analogous systems. Alternatively, post-cyclization functionalization via nucleophilic substitution—replacing a chloracetyl group with bromide—offers improved yield (65–72%).
Table 2: Comparative Yields for Bromoacetyl Incorporation
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts Acylation | BrCH₂COCl, AlCl₃ | 58 | 92 |
| Halogen Exchange | KBr, DMF, 80°C | 72 | 98 |
Biological Activity and Structure-Activity Relationships
Cytotoxicity Profiling
Preliminary MTT assays on HeLa cells indicate moderate cytotoxicity (IC₅₀ = 48 μM), surpassing 5-fluorouracil (IC₅₀ = 22 μM) in potency but requiring structural optimization for selectivity. Apoptosis induction via caspase-3/7 activation has been observed in related 4-bromophenyl chromones .
Industrial and Pharmacological Applications
Intermediate in Organic Synthesis
This compound’s reactivity profile positions it as a key intermediate for:
-
Heterocyclic fused systems (e.g., pyrano[3,2-c]chromenones)
-
Photoactive materials due to extended π-conjugation
Research Challenges and Future Directions
Current limitations center on:
-
In vivo pharmacokinetic data (absorption, metabolism)
-
Target validation through proteomic studies
-
Scalable synthesis routes for industrial production
Advances in continuous flow chemistry and computational docking studies are poised to address these gaps, potentially unlocking therapeutic applications for this underexplored chromone derivative.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume